2,6-dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)benzenesulfonamide
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Overview
Description
Benzenesulfonamide, 2,6-dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)- is a complex organic compound characterized by its multiple nitro and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 2,6-dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)- typically involves multiple steps, including nitration, chlorination, and sulfonation reactions. The process begins with the nitration of a suitable aromatic precursor, followed by chlorination under controlled conditions. The final step involves the sulfonation of the intermediate product to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances the yield and purity of the final product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Benzenesulfonamide, 2,6-dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2,6-dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple nitro and chloro substituents allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Benzenesulfonamide: A simpler analog without the nitro and chloro substituents.
2,6-Dichlorobenzenesulfonamide: Lacks the additional nitrophenoxy groups.
4-Nitrophenoxybenzenesulfonamide: Contains only one nitrophenoxy group.
Uniqueness: Benzenesulfonamide, 2,6-dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)- is unique due to its combination of multiple nitro and chloro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
680579-44-6 |
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Molecular Formula |
C18H9Cl3N4O10S |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
2,6-dichloro-4-(2-chloro-4-nitrophenoxy)-N-(2,4-dinitrophenoxy)benzenesulfonamide |
InChI |
InChI=1S/C18H9Cl3N4O10S/c19-12-5-9(23(26)27)1-3-16(12)34-11-7-13(20)18(14(21)8-11)36(32,33)22-35-17-4-2-10(24(28)29)6-15(17)25(30)31/h1-8,22H |
InChI Key |
ORHGGQOFCTZKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ONS(=O)(=O)C2=C(C=C(C=C2Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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